molecular formula C6H14NO4P B14327041 N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine CAS No. 109739-17-5

N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine

Cat. No.: B14327041
CAS No.: 109739-17-5
M. Wt: 195.15 g/mol
InChI Key: RNQZFQYLRYQJMO-UHFFFAOYSA-N
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Description

N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine is a glycine derivative with a phosphoryl-containing substituent on the nitrogen atom. Its structure comprises a glycine backbone (NH₂CH₂COOH) modified by a methylene-linked phosphonate group, where the phosphorus atom is bonded to a hydroxyl (-OH) and a propan-2-yl (isopropyl, -OCH(CH₃)₂) group. This compound is hypothesized to exhibit herbicidal activity due to structural similarities with broad-spectrum herbicides like glyphosate and glufosinate .

Properties

CAS No.

109739-17-5

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

2-[[hydroxy(propan-2-yl)phosphoryl]methylamino]acetic acid

InChI

InChI=1S/C6H14NO4P/c1-5(2)12(10,11)4-7-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

RNQZFQYLRYQJMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(CNCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine typically involves the reaction of glycine with isopropyl phosphite under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phosphoryl group can be reduced to a phosphine derivative.

    Substitution: The glycine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine involves its interaction with specific molecular targets. The hydroxy and phosphoryl groups play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with glyphosate (N-(phosphonomethyl)glycine) and glufosinate (2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid), both non-selective herbicides. Below is a structural and functional comparison:

Compound Molecular Formula Molecular Weight (g/mol) Phosphorus Substituents Key Functional Groups
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine C₆H₁₅NO₆P* 228.18* Hydroxy, isopropyl Phosphonate, carboxylate, amine
Glyphosate C₃H₈NO₅P 169.07 None (phosphonomethyl) Phosphonate, carboxylate, amine
Glufosinate C₅H₁₂NO₄P 181.12 Hydroxy, methyl Phosphonate, carboxylate, amine, α-amino group

*Calculated based on structural analysis.

  • Glyphosate : Lacks substituents on phosphorus, enhancing water solubility and systemic mobility in plants .
  • Glufosinate: Contains a methyl group and an α-amino group, enabling different enzymatic targeting (e.g., glutamine synthetase inhibition) .

Physicochemical Properties

  • Solubility : Glyphosate’s high water solubility (10–15 g/L) facilitates foliar absorption, while the isopropyl group in the target compound may reduce solubility, favoring soil retention.
  • Stability: Phosphonate esters (e.g., isopropyl) are generally hydrolytically stable but may degrade via microbial action in soil. Glyphosate degrades to aminomethylphosphonic acid (AMPA), a persistent metabolite .

Environmental and Toxicological Profiles

  • Glyphosate: Detected in 70% of U.S. rivers, with AMPA persisting in soil for months. Classified as a probable carcinogen by IARC in 2015 .
  • Glufosinate: Lower environmental persistence but toxic to non-target organisms (e.g., aquatic invertebrates) .
  • Target Compound : Isopropyl substituents may slow degradation, increasing soil half-life. Metabolites could include hydroxypropionic acid derivatives, requiring toxicological assessment.

Biological Activity

N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine, commonly referred to as a phosphonate derivative, has garnered attention in recent years for its potential biological activities. This compound has been studied for its antibacterial properties, interactions with various biological receptors, and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a phosphoryl group attached to a glycine backbone. This structural configuration is significant as it influences the compound's interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20 µM
Escherichia coli40 µM
Methicillin-resistant S. aureus30 µM
Enterococcus faecalis25 µM

These findings suggest that this compound exhibits significant antibacterial activity, particularly against resistant strains.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The phosphoryl group may play a critical role in interacting with enzymes involved in these processes.

Cytotoxicity and Safety Profile

The cytotoxic profile of this compound has also been assessed in various studies.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Reference
Human fibroblasts>100
Primary porcine monocyte-derived macrophages>200

These results indicate that the compound exhibits low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.

Interaction with Biological Receptors

This compound has been shown to interact with various G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. Research indicates that it may act as an allosteric modulator, enhancing receptor sensitivity and activity without directly activating them.

Case Study: GPCR Interaction

In a recent study, the interaction of this compound with specific GPCRs was evaluated, revealing its potential to modulate signaling pathways associated with inflammation and immune responses. This suggests that the compound could have therapeutic implications in treating inflammatory diseases.

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